N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(furan-3-yl)benzyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(furan-3-yl)benzyl)oxalamide, also known as BFO, is a novel compound that has garnered significant attention in the scientific community due to its potential applications in various fields. BFO is a synthetic molecule that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Scientific Research Applications
Anticancer Activity
Background: The indole nucleus, a privileged structural motif, has been explored for its potential as an anticancer agent. Microtubules, specifically the protein tubulin, serve as a leading target for such agents. Microtubule-targeting compounds disrupt microtubule assembly, leading to mitotic blockade and cell apoptosis.
Research Findings: A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were designed based on literature reports. These compounds were synthesized via a Pd-catalyzed C-N cross-coupling method and evaluated for their anticancer activity against various cancer cell lines:
Key Compounds: Two notable compounds emerged from this study:
Mechanistic Insights: Further mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and triggered apoptosis in CCRF-CEM cancer cells. These 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles could serve as templates for developing more active analogs and enhancing our understanding of indole-based anticancer molecules .
Rheumatic and Arthritic Conditions
Therapeutic Use: The compound has been investigated for treating rheumatic diseases, including rheumatoid arthritis and osteoarthritis . Its ability to mitigate inflammation and modulate immune responses may contribute to its efficacy in these conditions.
Drug Delivery Systems
Nanocarrier Applications: The compound’s oxalamide functionality may make it suitable for drug delivery systems. Researchers are exploring its use as a nanocarrier for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects.
Mechanism of Action
Target of Action
It’s known that similar compounds have shown activity against various cancer cell lines .
Mode of Action
It’s known that similar compounds have been synthesized and evaluated for their anticancer activity against prostate (lncap), pancreatic (mia paca-2), and acute lymphoblastic leukemia (ccrf-cem) cancer cell lines . Further mechanistic studies revealed that these compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Biochemical Pathways
It’s known that similar compounds have shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Pharmacokinetics
The molecular weight of the compound is 3703527 , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound has shown to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells . This suggests that the compound may have potential anticancer properties.
Action Environment
It’s known that the structure of similar compounds can be influenced by different bridging units such as sulfur, nitrogen, carbonyl, methylene, or amido .
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[4-(furan-3-yl)phenyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c23-19(20(24)22-16-5-6-17-18(9-16)27-12-26-17)21-10-13-1-3-14(4-2-13)15-7-8-25-11-15/h1-9,11H,10,12H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXABQMGISBFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(furan-3-yl)benzyl)oxalamide |
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